1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile
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Overview
Description
1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile involves several steps. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The preparation of fluorinated pyridines, which are structurally similar to the target compound, involves nucleophilic substitution reactions and the use of fluorinating reagents .
Chemical Reactions Analysis
1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile can be compared with other similar compounds, such as:
Fluorinated Pyridines: These compounds have similar structural features and undergo similar chemical reactions.
Hydroquinoline Derivatives: These compounds contain hydroquinoline fragments and have various pharmaceutical and industrial applications.
Pyrrolidine Derivatives: These compounds are known for their anticancer activity and other pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15FN2O |
---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
1-[2-fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C13H15FN2O/c14-12-3-1-2-11(9-17)13(12)16-6-4-10(8-15)5-7-16/h1-3,10,17H,4-7,9H2 |
InChI Key |
UUONZKUMJFWDAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C#N)C2=C(C=CC=C2F)CO |
Origin of Product |
United States |
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